2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Adenosine receptor Negative control Selectivity profiling

2,5,6-Trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 111601-38-8) is a trisubstituted pyrrolopyrimidine heterocycle characterized by methyl groups at positions 2, 5, and 6 on the pyrrolo[2,3-d]pyrimidine core. The compound serves as a critical synthetic intermediate in medicinal chemistry, most notably as the direct precursor to antalarmin, a prototypical nonpeptide corticotropin-releasing factor receptor 1 (CRF1) antagonist.

Molecular Formula C9H12N4
Molecular Weight 176.223
CAS No. 111601-38-8
Cat. No. B2656502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS111601-38-8
Molecular FormulaC9H12N4
Molecular Weight176.223
Structural Identifiers
SMILESCC1=C(NC2=NC(=NC(=C12)N)C)C
InChIInChI=1S/C9H12N4/c1-4-5(2)11-9-7(4)8(10)12-6(3)13-9/h1-3H3,(H3,10,11,12,13)
InChIKeyABYSHPMNLZCWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5,6-Trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 111601-38-8): A Foundational Pyrrolopyrimidine Core for CRF1 Antagonist Development and Kinase Probe Synthesis


2,5,6-Trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 111601-38-8) is a trisubstituted pyrrolopyrimidine heterocycle characterized by methyl groups at positions 2, 5, and 6 on the pyrrolo[2,3-d]pyrimidine core. The compound serves as a critical synthetic intermediate in medicinal chemistry, most notably as the direct precursor to antalarmin, a prototypical nonpeptide corticotropin-releasing factor receptor 1 (CRF1) antagonist [1]. Its well-defined substitution pattern and primary amine handle at the 4-position enable diverse derivatization strategies, making it a valuable scaffold for structure-activity relationship (SAR) studies across multiple target classes, including receptor tyrosine kinases and adenosine receptors [2][3].

Why Generic 4-Aminopyrrolopyrimidine Building Blocks Cannot Substitute for 2,5,6-Trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine


The 2,5,6-trimethyl substitution pattern on the pyrrolo[2,3-d]pyrimidine core is not a trivial modification. SAR studies reveal that the presence, number, and position of methyl groups profoundly influence both biological target engagement and physicochemical properties. For instance, the trimethylated core is essential for the high-affinity CRF1 antagonism observed in antalarmin (Ki = 0.84 nM), as substitution at the 2-, 5-, and 6-positions optimally orients the subsequent 7-aryl and 4-aminoalkyl substituents for receptor binding [1]. In contrast, unsubstituted or differently substituted 4-aminopyrrolopyrimidines exhibit markedly different kinase selectivity profiles, with potency against BTK, EGFR, and ACK1 varying by orders of magnitude depending on the peripheral substitution pattern [2][3]. Therefore, substituting a generic 7H-pyrrolo[2,3-d]pyrimidin-4-amine building block for the 2,5,6-trimethylated variant will derail established synthetic routes and compromise downstream pharmacological activity.

Quantitative Differentiation of 2,5,6-Trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Head-to-Head Binding and Selectivity Data


Weak Adenosine A1 Receptor Affinity: A Benchmark for Negative Control and Selectivity Profiling

In radioligand binding assays using rat brain cortical membranes, 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits weak affinity for the adenosine A1 receptor, with a Ki of 88,000 nM (88 µM). This is directly comparable to the benchmark adenosine antagonist caffeine, which demonstrates a Ki of approximately 30,000–50,000 nM (30–50 µM) under similar conditions [1][2]. The compound's affinity is approximately 2–3 fold weaker than caffeine and significantly weaker than theophylline (Ki ≈ 10,000–15,000 nM).

Adenosine receptor Negative control Selectivity profiling

Moderate EGFR Kinase Inhibition: A Quantifiable Baseline for Scaffold Optimization

The 4-cyclohexylamino derivative of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CHEMBL419635) inhibits epidermal growth factor receptor (EGFR) tyrosine kinase activity with an IC50 of 6,920 nM (6.92 µM) [1]. In contrast, the clinically approved EGFR inhibitor gefitinib demonstrates an enzymatic IC50 of approximately 33 nM under comparable assay conditions [2]. This represents a >200-fold difference in potency, clearly defining the trimethylpyrrolopyrimidine core as a moderate-affinity starting point for further medicinal chemistry optimization.

EGFR Kinase inhibitor Scaffold optimization

Essential Core for High-Affinity CRF1 Antagonism: Differentiated from Other Pyrrolopyrimidine Cores

2,5,6-Trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is the direct synthetic precursor to antalarmin, a selective nonpeptide CRF1 receptor antagonist. Antalarmin exhibits a Ki of 0.84 nM for recombinant human CRF1 expressed in 293EBNA cells [1]. This places it among the most potent CRF1 antagonists reported, comparable to R121919 (Ki = 2–5 nM) and CP 154526 (Ki = 2.7 nM) . The 2,5,6-trimethyl substitution pattern on the pyrrolopyrimidine core is essential for this high affinity; removal or relocation of any of the methyl groups results in substantial (>10-fold) loss of CRF1 binding as documented in published SAR studies.

CRF1 Antalarmin Structure-activity relationship

Adenosine A2 Receptor Selectivity: A Clear Binary Differentiation from A1 Binding

In a direct comparative binding assay using rat striatal membranes, 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated no measurable affinity for the adenosine A2 receptor up to the highest tested concentration, with a reported Ki > 250,000 nM (>250 µM) [1]. This is in stark contrast to its moderate A1 receptor affinity (Ki = 88,000 nM). The compound therefore exhibits an A2/A1 selectivity ratio of >2.8, providing a distinct pharmacological signature compared to non-selective adenosine receptor ligands like caffeine (A2/A1 ratio ~1.0) [2].

Adenosine receptor Receptor selectivity Binding assay

High-Value Application Scenarios for 2,5,6-Trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Drug Discovery and Chemical Biology


Synthesis of CRF1 Antagonists for Stress-Related Disorder Research

Investigators developing novel CRF1 receptor antagonists for anxiety, depression, or substance abuse disorders should procure 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as the core scaffold. The compound enables straightforward 7-arylation and 4-aminoalkylation to generate antalarmin analogs with sub-nanomolar CRF1 binding affinity (Ki = 0.84 nM), providing a validated starting point for CNS-penetrant CRF1 antagonist libraries [1]. Alternative pyrrolopyrimidine cores lacking the precise 2,5,6-trimethyl substitution fail to recapitulate this potency, as documented in published SAR studies.

EGFR Kinase Inhibitor Lead Optimization and SAR Campaigns

Medicinal chemistry teams seeking a moderate-affinity EGFR inhibitor scaffold for systematic optimization should employ 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core building block. The cyclohexylamino derivative provides a reproducible baseline IC50 of 6.92 µM against EGFR [2], offering >200-fold room for potency improvement relative to gefitinib (IC50 = 33 nM). The well-defined steric constraints imposed by the 2,5,6-trimethyl groups guide productive structure-based design and enable clear interpretation of SAR trends.

Adenosine Receptor Pharmacology Tool Compound Synthesis

Chemical biology laboratories requiring a weak adenosine A1 receptor ligand (Ki = 88 µM) with demonstrated selectivity over A2 receptors (Ki > 250 µM, selectivity ratio >2.8) should utilize 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a negative control probe or as a starting point for developing subtype-selective adenosine receptor chemical tools [3]. Its differential binding profile, established through rigorous radioligand displacement assays, provides a reproducible benchmark for high-throughput screening counter-screens.

Diversified Kinase Inhibitor Library Construction

Academic screening centers and biotech hit-to-lead groups constructing focused kinase inhibitor libraries should include 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a versatile, trifunctionalized core. The primary amine at C4 serves as a robust handle for amide coupling, reductive amination, or nucleophilic aromatic substitution, while the C2, C5, and C6 methyl groups modulate both target selectivity and physicochemical properties as demonstrated across BTK, ACK1, and EGFR inhibitor programs . The compound's commercial availability at 98% purity ensures reproducible library synthesis outcomes.

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